

# Comparison of AKT Inhibitors in Clinical Development

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## Compound Focus: Uprosertib

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Inhibitor (Other Names)	Class	Key Mechanism	Example Efficacy Findings & Context	Clinical Status (as of early 2020s)
<b>Uprosertib (GSK2141795)</b>	ATP-competitive (Pan-AKT)	Binds active kinase domain; inhibits all AKT isoforms [1].	Resistance induced by lactic acidosis in colon cancer models; combination with OXPPOS/MCT inhibitors reversed resistance [1].	Phase II trials [1].
<b>Capivasertib (AZD5363)</b>	ATP-competitive (Pan-AKT)	Binds active kinase domain; inhibits all AKT isoforms [2].	FDA-approved (Nov 2023) with fulvestrant for HR+ breast cancer; efficacy in AKT1 E17K mutant tumors [2] [3].	Approved (specific indication) [3].
<b>Ipatasertib (GDC-0068)</b>	ATP-competitive (Pan-AKT)	Binds active kinase domain; inhibits all AKT isoforms [3].	Investigated in PI3K/AKT/PTEN-altered solid tumors (e.g., ovarian, endometrial) [3].	Phase II/III trials [3].
<b>Miransertib (ARQ 092)</b>	Allosteric	Binds PH domain, preventing membrane	Preclinical and early clinical development for diseases with AKT pathway activation.	Early-stage trials [2].

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		recruitment and activation [2].		
MK-2206	Allosteric	Binds PH domain, preventing membrane recruitment and activation [2] [3].	Tested as monotherapy in recurrent endometrial and ovarian cancer; limited efficacy [3].	Phase II trials (completed) [3].

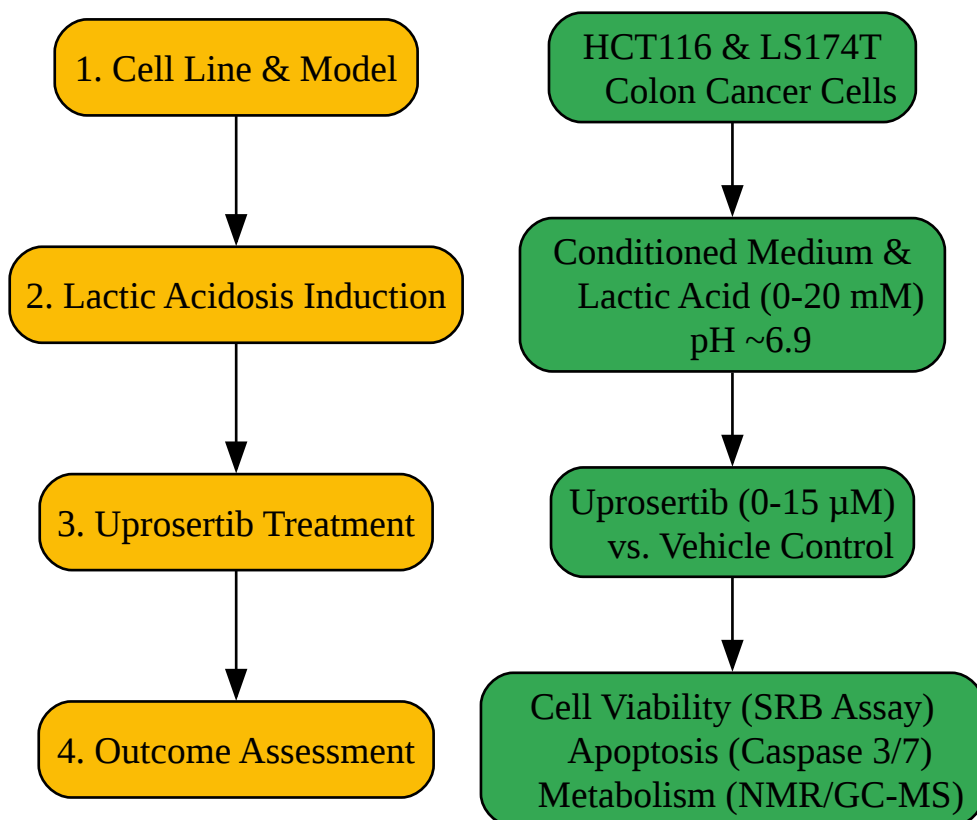
## Detailed Efficacy and Resistance Mechanisms

For researchers, understanding the specific contexts of efficacy and resistance is crucial.

- **Uprosertib's Defined Resistance Mechanism:** A key study highlights a unique metabolic resistance mechanism to **Uprosertib**. In colon cancer cells (HCT116, LS174T), a lactic acidosis microenvironment conferred resistance, characterized by increased cell survival and reduced apoptosis despite effective AKT pathway inhibition [1].
  - **Mechanism:** Under lactic acidosis, cancer cells shifted metabolism to utilize lactate as an alternative energy source through oxidative phosphorylation (OXPHOS) [1].
  - **Reversal Strategy:** Combining **Uprosertib** with an inhibitor of lactate transport (MCT) or an OXPHOS inhibitor was sufficient to re-sensitize cells and potentiate apoptosis [1].
- **Capivasertib's Clinical Success:** Capivasertib represents the most significant clinical advancement for this drug class. Its approval was based on demonstrated efficacy in a specific patient population, underscoring the importance of biomarker-driven therapy [2] [3]. This validates AKT as a druggable target in a real-world setting.
- **Ipatasertib's Ongoing Investigation:** Ipatasertib is being actively studied in numerous clinical trials, particularly in combination with other agents for solid tumors. Its development is focused on patients with tumors harboring alterations in the PI3K/AKT/PTEN pathway [3].

## Experimental Protocols for Key Findings

The following workflow details the methodology used to establish **Uprosertib** resistance in the cited study [1].



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## Interpretation and Research Implications

- **Lactic Acidosis as a Resistance Factor:** The data on **Uprosertib** suggests that the tumor microenvironment can be a major determinant of efficacy. This is a critical consideration for clinical translation, as many solid tumors exhibit high lactate levels and acidity [1].
- **Biomarker-Driven Success:** The approval of Capivasertib for a genetically defined population (e.g., those with **AKT1 E17K mutations**) highlights that the future of AKT inhibitors lies in patient stratification and the identification of robust predictive biomarkers [2] [3].
- **Class-Specific Considerations:** While ATP-competitive inhibitors like **Uprosertib**, Capivasertib, and Ipatasertib target the active kinase, allosteric inhibitors like MK-2206 work differently. This

fundamental difference can lead to variations in efficacy, toxicity, and the mechanisms by which resistance develops [2].

## Pathways for Further Research

To build a more complete comparative guide, you may want to investigate the following areas:

- **ClinicalTrials.gov:** Search for "**Uprosertib**", "Capivasertib", and "Ipatasertib" to find the most recent trial results, including any direct or indirect comparisons of progression-free survival (PFS) and overall survival (OS).
- **Toxicology Profiles:** A comprehensive comparison should include a detailed analysis of the differing adverse event profiles (e.g., hyperglycemia, rash, liver toxicity) associated with each inhibitor, as this greatly impacts therapeutic utility.
- **Novel Combinations:** Explore recent literature on combining these AKT inhibitors with other targeted therapies, chemotherapy, or immunotherapy to overcome resistance and broaden their application.

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## References

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2. Clinical Development of AKT and Associated Predictive... Inhibitors [pmc.ncbi.nlm.nih.gov]
3. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

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